molecular formula C9H14ClNS B2866283 N-Methyl-2-(phenylthio)ethanamine hydrochloride CAS No. 114458-72-9

N-Methyl-2-(phenylthio)ethanamine hydrochloride

Cat. No.: B2866283
CAS No.: 114458-72-9
M. Wt: 203.73
InChI Key: YWSDHNIDHIDTLZ-UHFFFAOYSA-N
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Description

N-Methyl-2-(phenylthio)ethanamine hydrochloride is a chemical compound with the molecular formula C9H14ClNS and a molecular weight of 203.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(phenylthio)ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with thiophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(phenylthio)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(phenylthio)ethanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Methyl-2-(phenylthio)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(phenylthio)ethanamine
  • N-Methyl-2-(phenylthio)ethanol
  • N-Methyl-2-(phenylthio)ethanamide

Uniqueness

N-Methyl-2-(phenylthio)ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

N-methyl-2-phenylsulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDHNIDHIDTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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